2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine;hydrobromide
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Overview
Description
2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine;hydrobromide is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom. The azepane moiety, a seven-membered nitrogen-containing ring, and the phenyl and ethyl substituents further define its structure. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a thiocarbonyl compound, followed by cyclization to form the thiadiazine ring. The azepane moiety is introduced through nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azepane or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The azepane moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)-2-phenylethylamine: Another azepane-containing compound with different substituents.
1-(2-(azepan-1-yl)ethoxy)benzyl-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole: A complex molecule with multiple functional groups.
Uniqueness
2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine is unique due to its specific combination of a thiadiazine ring with azepane, phenyl, and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(azepan-1-yl)-6-ethyl-5-phenyl-6H-1,3,4-thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S.BrH/c1-2-15-16(14-10-6-5-7-11-14)18-19-17(21-15)20-12-8-3-4-9-13-20;/h5-7,10-11,15H,2-4,8-9,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARLZOJAFQXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NN=C(S1)N2CCCCCC2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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